molecular formula C12H14N4O3 B2757348 5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415489-05-1

5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B2757348
CAS No.: 2415489-05-1
M. Wt: 262.269
InChI Key: APIJBVIZRRDLAP-UHFFFAOYSA-N
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Description

5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound belonging to the class of pyrrolo[3,4-c]pyrrole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of a pyrrole derivative with a pyrimidine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives with altered electronic properties.

    Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s reactivity and versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Mechanism of Action

The mechanism of action of 5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Methoxypyrimidin-2-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its specific structural features and versatile reactivity, making it suitable for a wide range of applications in different scientific fields. Its ability to undergo various chemical reactions and form diverse products further enhances its utility and significance in research and industry.

Properties

IUPAC Name

5-(4-methoxypyrimidin-2-yl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-15-10(17)7-5-16(6-8(7)11(15)18)12-13-4-3-9(14-12)19-2/h3-4,7-8H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIJBVIZRRDLAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=NC=CC(=N3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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